N-(3-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a propenyl (allyl) group and at position 5 with a pyrazin-2-yl heterocycle. The triazole is linked via a sulfanyl bridge to an acetamide moiety, which is further substituted with a 3-methylphenyl group.
Properties
Molecular Formula |
C18H18N6OS |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H18N6OS/c1-3-9-24-17(15-11-19-7-8-20-15)22-23-18(24)26-12-16(25)21-14-6-4-5-13(2)10-14/h3-8,10-11H,1,9,12H2,2H3,(H,21,25) |
InChI Key |
UUQGZMOOJAOABB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyrazine moiety and the sulfanylacetamide group. Common reagents used in these reactions include alkyl halides, hydrazines, and thiols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Reactivity of the Sulfanyl Group
The sulfur atom in the sulfanyl (-S-) moiety participates in oxidation and nucleophilic substitution reactions:
| Reaction Type | Conditions/Reagents | Outcome | Reference |
|---|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub> or mCPBA in DCM, 0–25°C | Forms sulfoxide (R-SO-) or sulfone (R-SO<sub>2</sub>-) derivatives | |
| Alkylation | Alkyl halides (e.g., CH<sub>3</sub>I) in DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C | Produces thioether derivatives |
Triazole Ring Modifications
The 1,2,4-triazole core undergoes electrophilic substitutions and coordination chemistry:
Electrophilic Aromatic Substitution
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at the C-3 position of the triazole ring.
-
Halogenation : Br<sub>2</sub> in acetic acid yields brominated triazoles.
Coordination Reactions
The triazole’s nitrogen atoms chelate metal ions (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>) under reflux in ethanol, forming stable complexes with potential catalytic applications.
Pyrazine Ring Reactivity
The electron-deficient pyrazine ring participates in:
| Reaction Type | Conditions/Reagents | Outcome |
|---|---|---|
| Nucleophilic Aromatic Substitution | NH<sub>3</sub> or amines, 100°C | Substitutes pyrazine C-H bonds with amino groups |
| Reduction | H<sub>2</sub>, Pd/C | Partially reduces pyrazine to dihydropyrazine |
Allyl (Prop-2-en-1-yl) Group Reactions
The allyl substituent enables cycloadditions and polymerizations:
Diels-Alder Reaction
Reacts with dienophiles (e.g., maleic anhydride) at 80°C to form six-membered cycloadducts.
Radical Polymerization
Initiated by AIBN in toluene at 70°C, yielding polymeric derivatives with retained bioactivity.
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product |
|---|---|---|
| Acidic | HCl (6M), reflux | 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
| Basic | NaOH (2M), 60°C | Corresponding carboxylate salt |
Cyclization Reactions
Under reflux with POCl<sub>3</sub>, intramolecular cyclization forms fused triazolo-pyrazine heterocycles .
Biological Interaction-Driven Reactions
In enzymatic environments (e.g., cytochrome P450), the compound undergoes oxidative metabolism, producing hydroxylated derivatives.
Scientific Research Applications
N-(3-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the biological context and the specific application .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
a) Pyrazine vs. Pyridine Derivatives
- VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide):
Replaces pyrazine with pyridine, a six-membered ring with one nitrogen atom. Pyridine’s lower polarity compared to pyrazine may reduce solubility but improve lipid membrane penetration. VUAA-1 acts as an agonist for insect olfactory receptors (Orco) .
b) Pyrazine vs. Furan/Thiophene Derivatives
- 2-{[5-(Furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (CAS 573931-16-5):
Substitutes pyrazine with furan-2-yl, an oxygen-containing heterocycle. Furan’s electron-rich nature may alter π-π stacking interactions, reducing affinity for electron-deficient targets. This compound has a molecular weight of 354.4 g/mol . - N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 578754-93-5):
Features thiophene, a sulfur-containing heterocycle, which may enhance hydrophobic interactions. Thiophene’s larger atomic radius compared to pyrazine could sterically hinder binding in certain targets .
Substituent Variations on the Aryl Acetamide Moiety
Propenyl vs. Alkyl/Aryl Substitutions on Triazole
Biological Activity
N-(3-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article reviews the existing literature and research findings related to its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, a pyrazine moiety, and a sulfanyl group. Its chemical formula can be represented as:
This structure is significant as it may influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance:
- In vitro Studies : Research has shown that derivatives of pyrazine and triazole can inhibit the growth of various cancer cell lines. For example, compounds with similar structural motifs have been reported to have IC50 values ranging from 1.1 µM to 42.30 µM against different cancer cell lines such as MCF7 and A549 .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Specific studies indicate that certain derivatives lead to significant apoptosis in cancer cells while also inhibiting proliferation .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis induction |
| Compound B | A549 | 26 | Cell cycle arrest |
| Compound C | HCT116 | 1.6 | Apoptosis and autophagy |
Anti-inflammatory Effects
Compounds containing pyrazole and triazole rings are also recognized for their anti-inflammatory properties. The biological activity can be attributed to their ability to inhibit key inflammatory mediators:
- Cytokine Inhibition : Some derivatives have been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
- Animal Models : In vivo studies using animal models have demonstrated that these compounds can significantly reduce inflammation markers, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .
Case Studies
Several case studies highlight the pharmacological potential of compounds structurally related to this compound:
- Study on Pyrazole Derivatives : A study indicated that specific pyrazole derivatives exhibited cytotoxicity against HepG2 cells with an IC50 value of 0.07 µM, suggesting high potency in liver cancer models .
- Triazole Compounds : Another investigation found that triazole-based compounds showed significant inhibition against various cancer cell lines, reinforcing the therapeutic potential of this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
